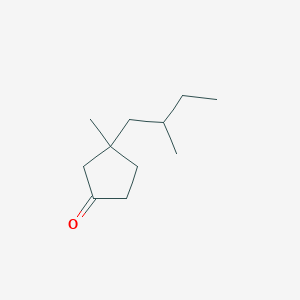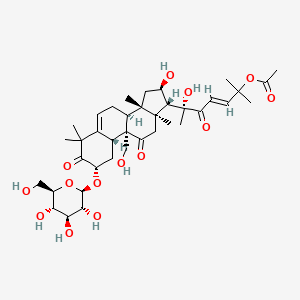
cucurbitacin A 2-O-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucurbitacin A 2-O-beta-D-glucopyranoside is a natural triterpenoid saponin compound. It is a derivative of cucurbitacin A, which is attached to a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. This compound is found in various plants, particularly those in the Cucurbitaceae family, and is known for its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacin A 2-O-beta-D-glucopyranoside typically involves the extraction of cucurbitacin A from natural sources followed by glycosylation. The glycosylation process involves the reaction of cucurbitacin A with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction of cucurbitacin A from plants, followed by chemical or enzymatic glycosylation. The process involves the use of solvents such as ethanol for extraction and various catalysts for the glycosylation reaction .
化学反応の分析
Types of Reactions
Cucurbitacin A 2-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or enzymatic catalysts for glycosylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities .
科学的研究の応用
Cucurbitacin A 2-O-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of natural pesticides and as a bioactive compound in various formulations
作用機序
The mechanism of action of cucurbitacin A 2-O-beta-D-glucopyranoside involves several molecular targets and pathways:
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell death
類似化合物との比較
Cucurbitacin A 2-O-beta-D-glucopyranoside is unique among cucurbitacins due to its glycosylation at position 2. Similar compounds include:
Cucurbitacin B: Known for its potent anticancer activity.
Cucurbitacin E: Studied for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin I: Investigated for its role in inhibiting the JAK-STAT signaling pathway
These compounds share a common cucurbitane skeleton but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
特性
分子式 |
C38H56O14 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC名 |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H56O14/c1-18(41)52-33(2,3)12-11-25(43)37(8,49)30-21(42)14-35(6)24-10-9-19-20(38(24,17-40)26(44)15-36(30,35)7)13-22(31(48)34(19,4)5)50-32-29(47)28(46)27(45)23(16-39)51-32/h9,11-12,20-24,27-30,32,39-40,42,45-47,49H,10,13-17H2,1-8H3/b12-11+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 |
InChIキー |
BTKXYYIQKCDSPF-XNCXWTMSSA-N |
異性体SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)C)C)O)O |
正規SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)CO)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


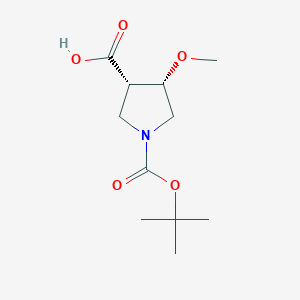
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
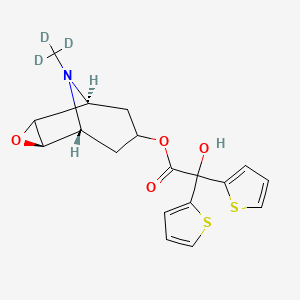
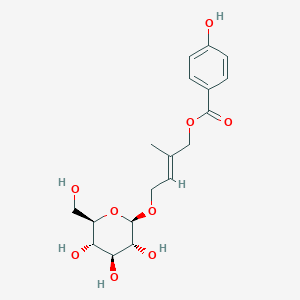
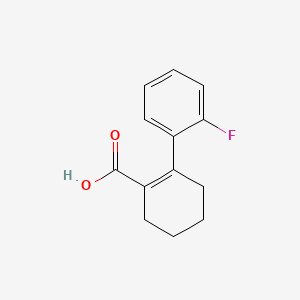
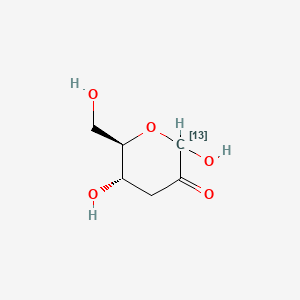
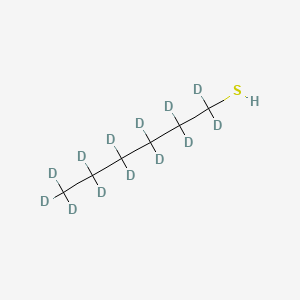
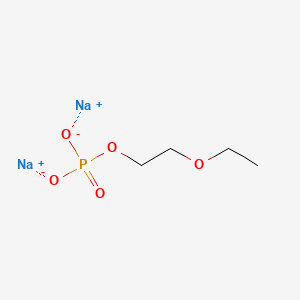
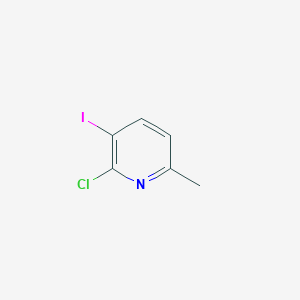
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
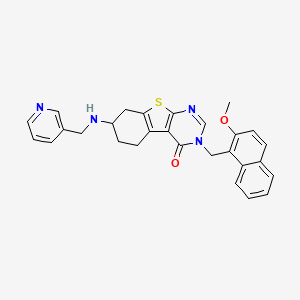
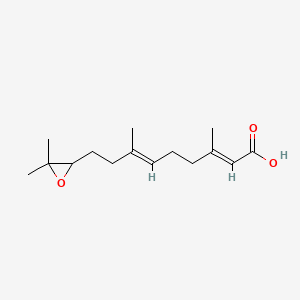
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
